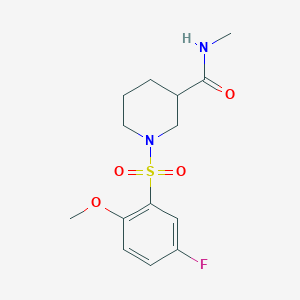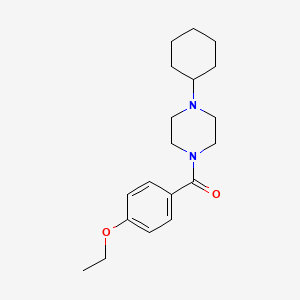![molecular formula C16H9NO4 B4550562 (3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione](/img/structure/B4550562.png)
(3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione
Übersicht
Beschreibung
(3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione is a chemical compound characterized by its unique structure, which includes an indene-1,2-dione core with a (2-nitrophenyl)methylidene substituent at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione typically involves the condensation of indene-1,2-dione with 2-nitrobenzaldehyde under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Quinones or other oxidized products.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indene-1,2-dione core may also interact with specific proteins or nucleic acids, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione: is similar to other indene-1,2-dione derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its nitro substituent, which imparts distinct chemical and biological properties. The nitro group can undergo specific reactions, such as reduction to an amino group, which can lead to the formation of bioactive compounds with potential therapeutic applications. Additionally, the electronic and steric effects of the nitro group can influence the compound’s reactivity and interactions with molecular targets.
Eigenschaften
IUPAC Name |
(3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO4/c18-15-12-7-3-2-6-11(12)13(16(15)19)9-10-5-1-4-8-14(10)17(20)21/h1-9H/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKBNCTTWSIKBW-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C(=O)C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3C(=O)C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![METHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4550490.png)
![N-{2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B4550493.png)

![4-{[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID](/img/structure/B4550511.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4550520.png)
![1-acetyl-N-[4-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B4550527.png)
![N~2~-(2-ethoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4550540.png)


![4-METHYL-N~5~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4550557.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4550574.png)
![butyl 4-({[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4550577.png)
![2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE](/img/structure/B4550581.png)
